2-Ethynyl-4-methylaniline
Overview
Description
2-Ethynyl-4-methylaniline is a chemical compound that is part of the aniline family, characterized by an ethynyl group attached to the second carbon of the aniline ring and a methyl group attached to the fourth carbon. While the provided papers do not directly discuss 2-ethynyl-4-methylaniline, they do provide insights into related compounds and their synthesis, properties, and potential reactions.
Synthesis Analysis
The synthesis of related compounds, such as 4-halo-2-aminoquinolines, involves palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides . This method demonstrates the potential for creating a variety of substituted anilines, which could be applicable to the synthesis of 2-ethynyl-4-methylaniline. The process is noted for its moderate to excellent yields and broad substrate scope, indicating that a similar approach might be used for synthesizing 2-ethynyl-4-methylaniline.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-ethynyl-4-methylaniline has been characterized using techniques such as single-crystal X-ray diffraction, FT-IR, UV–Visible spectroscopy, and computational methods . These techniques allow for the determination of molecular geometries, intra- and inter-molecular interactions, and active sites of the compounds. For 2-ethynyl-4-methylaniline, such analyses would provide detailed information about its structure and potential reactive sites.
Chemical Reactions Analysis
The chemical reactions involving compounds with ethynyl and aniline components can be complex. The palladium-catalyzed reaction mentioned in the first paper could potentially be adapted to synthesize derivatives of 2-ethynyl-4-methylaniline. Additionally, the functionalization of related compounds, such as 2,2'-bipyridines, has been achieved through methods like Corey–Fuchs olefination . These reactions could inform the development of methodologies for modifying the ethynyl group in 2-ethynyl-4-methylaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-ethynyl-4-methylaniline can be studied using spectroscopic and computational methods . These studies include the analysis of vibrational assignments, chemical shifts, and molecular electrostatic potential (MEP) maps. Such analyses are crucial for understanding the reactivity, stability, and potential applications of 2-ethynyl-4-methylaniline. Theoretical calculations, such as density functional theory (DFT), can predict various properties and complement experimental findings.
Scientific Research Applications
Spectroscopic Analysis and Molecular Structure
The synthesis and characterization of 2-ethynyl-4-methylaniline derivatives have been investigated using techniques like X-ray crystallography, FT-IR, UV–Visible spectroscopy, and computational methods. These studies help in understanding the molecular geometry, intra- and inter-molecular interactions, and electronic structures of such compounds (Yıldırım et al., 2016).
Polymer Synthesis and Analysis
Polymer films derived from ethynyl and methylaniline compounds, including 2-ethynyl-4-methylaniline, have been analyzed in various acidic conditions. These studies are important for understanding the electroactive properties and the acid-base transitions of these polymers, which have implications in materials science (D'aprano et al., 1992).
Gas Sensing Applications
Ethynylated-thiourea derivatives, which include structures like 2-ethynyl-4-methylaniline, have been used in the development of resistive-type CO2 gas sensors. These sensors, which operate at room temperature, demonstrate the potential of ethynylated compounds in environmental monitoring and industrial applications (Daud et al., 2019).
Photocatalytic Activity
Research on the photocatalytic activity of compounds functionalized with 2-ethynyl-4-methylaniline derivatives has shown promising results, particularly in the degradation of pollutants like methyl orange. This suggests potential applications in environmental remediation and sustainable chemistry (Patra et al., 2022).
Chemical Synthesis and Reactions
Compounds related to 2-ethynyl-4-methylaniline have been used in the synthesis of various organic structures through processes like silver-mediated reactions. These synthetic strategies highlight the versatility of ethynyl compounds in organic chemistry and drug development (Liu et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethynyl-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOACWPANOYCBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348803 | |
Record name | 2-ethynyl-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-4-methylaniline | |
CAS RN |
215589-37-0 | |
Record name | 2-ethynyl-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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